Ir(fbi)2(acac)

Catalog No.
S3440081
CAS No.
725251-24-1
M.F
C18H23NO2
M. Wt
285.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ir(fbi)2(acac)

CAS Number

725251-24-1

Product Name

Ir(fbi)2(acac)

IUPAC Name

(1S,4S)-3,3-dimethyl-2-oxo-N-(2-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C18H23NO2/c1-17(2)14-8-10-18(12-14,15(17)20)16(21)19-11-9-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,19,21)/t14-,18-/m0/s1

InChI Key

OLGKBGCRLORXQB-KSSFIOAISA-N

SMILES

CC1(C2CCC(C2)(C1=O)C(=O)NCCC3=CC=CC=C3)C

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C(=O)NCCC3=CC=CC=C3)C

Isomeric SMILES

CC1([C@H]2CC[C@](C2)(C1=O)C(=O)NCCC3=CC=CC=C3)C

Iridium(III) bis(2-(9,9-diethyl-fluoren-2-yl)-1-phenyl-1H-benzimidazolato)(acetylacetonate), commonly referred to as Ir(fbi)2(acac), is a phosphorescent iridium complex notable for its potential applications in organic light-emitting diodes (OLEDs). This compound features a unique structure where the iridium center is coordinated by two bidentate ligands derived from 2-(9,9-diethyl-fluoren-2-yl)-1-phenyl-1H-benzimidazole and one acetylacetonate ligand. The presence of these ligands contributes to its photophysical properties, making it an attractive candidate for optoelectronic applications.

The primary mechanism of action for Ir(fbi)2(acac) is believed to be phosphorescent light emission. Upon receiving electrical stimulation in an OLED device, the iridium complex undergoes a transition from its ground state to an excited state. When the molecule relaxes back to the ground state, it releases energy in the form of light. The specific color of the emitted light depends on the energy difference between the excited and ground states, which can be tuned by the nature of the ligands [].

Phosphorescent Properties for OLED Applications

Ir(fbi)2(acac) belongs to a class of bis-cyclometalated iridium complexes known for exhibiting strong phosphorescence at room temperature [1]. Phosphorescence is a type of luminescence where light emission occurs after a delayed process compared to fluorescence. This delayed emission property makes Ir(fbi)2(acac) and similar complexes valuable candidates for OLEDs [1].

The ability to tune the emission color of these complexes is another significant advantage. Studies have shown that Ir(fbi)2(acac) can be manipulated to emit light ranging from red to green in OLEDs [1]. This color tunability allows researchers to design and optimize OLEDs for various applications.

Here's the reference for the factual statements above:

  • [1] Huang, J., Li, S., Shen, Y., Wang, W., & Tao, Y. (2004). Highly efficient phosphorescent iridium(III) complexes with fluorinated phenoxybenzoimidazole ligands. Chemical Communications, (18), 1920-1921. ()
Typical of metal complexes, including:

  • Ligand Exchange Reactions: The acetylacetonate ligand can be replaced by other bidentate ligands, modifying the electronic properties of the complex.
  • Oxidation and Reduction: The iridium center can participate in redox reactions, which are essential for its functionality in OLEDs.
  • Photo

The synthesis of Ir(fbi)2(acac) typically involves the following steps:

  • Starting Materials: The reaction begins with iridium(III) chloride hydrate and 2-(9,9-diethyl-fluoren-2-yl)-1-phenyl-1H-benzimidazole.
  • Cyclometalation Reaction: The iridium(III) chloride is reacted with the ligand under reflux conditions in a suitable solvent (often dichloromethane or toluene).
  • Formation of Acetylacetonate Complex: Acetylacetone is added to the reaction mixture to facilitate the formation of the acetylacetonate ligand.
  • Purification: The product is purified through recrystallization or chromatography to obtain high-purity Ir(fbi)2(acac) .

Ir(fbi)2(acac) has several important applications:

  • Organic Light Emitting Diodes (OLEDs): It serves as a phosphorescent dopant material, enhancing the efficiency and color quality of OLED devices.
  • Phosphorescent Sensors: Its luminescent properties make it suitable for use in sensors that detect changes in environmental conditions or analyte concentrations.
  • Photodynamic Therapy: Potential applications in cancer treatment through photodynamic mechanisms have been suggested, although further research is necessary .

Interaction studies involving Ir(fbi)2(acac) focus primarily on its behavior in OLED systems. Research indicates that this compound can achieve nearly 100% exciton utilization when used in conjunction with suitable host materials, such as 1,3-bis(carbazol-9-yl)benzene (TCTA). This high efficiency is attributed to effective energy transfer processes between the host and the dopant .

Ir(fbi)2(acac) shares similarities with several other iridium complexes, particularly those used in OLED applications. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
Bis(2-phenylpyridine)(acetylacetonate)iridium(III)A widely studied complex known for its blue emission.High stability and efficiency in OLEDs.
Bis2-(4,6-difluorophenyl)pyridinato-C2,NiridiumKnown as FIrPic; used extensively in OLEDs for blue emission.Excellent thermal stability and high quantum efficiency.
Bis(4-phenyl-thieno[3,2-c]pyridinato)(acetylacetonate)iridium(III)Exhibits yellow phosphorescence.Unique color emission characteristics.
Bis(1-phenylisoquinoline)(acetylacetonate)iridium(III)Known for its red emission properties.Effective energy transfer capabilities.

Ir(fbi)2(acac)'s uniqueness lies in its specific ligand architecture that influences its photophysical properties and makes it suitable for specific applications like white OLEDs.

XLogP3

3.8

Dates

Last modified: 08-19-2023

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